molecular formula C16H18N2O6S B1395550 Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 477864-40-7

Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Cat. No.: B1395550
CAS No.: 477864-40-7
M. Wt: 366.4 g/mol
InChI Key: NFWRONQQUZEAKS-UHFFFAOYSA-N
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Description

Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the hydroxy and oxo groups: These functional groups are typically introduced through oxidation reactions.

    Attachment of the phenethyl group: This step involves a substitution reaction where the phenethyl group is attached to the pyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol.

Scientific Research Applications

Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-hydroxy-2-oxo-1-[2-(4-sulfamoylphenyl)ethyl]pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-24-15(20)10-13-14(19)7-9-18(16(13)21)8-6-11-2-4-12(5-3-11)25(17,22)23/h2-5,7,9,19H,6,8,10H2,1H3,(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWRONQQUZEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=C(C=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate

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